N-(phenylcarbamothioyl)morpholine-4-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

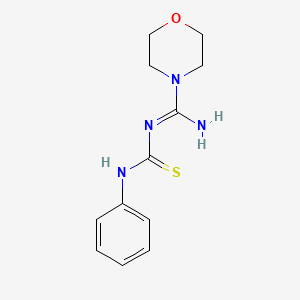

N-(phenylcarbamothioyl)morpholine-4-carboximidamide is a thiourea-functionalized morpholine derivative. Its structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) with a phenylcarbamothioyl group (–NH–C(S)–NH–Ph). This hybrid structure enables diverse chemical interactions, leveraging the morpholine ring’s polarity and the thiourea group’s metal-chelating and hydrogen-bonding capabilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamothioyl)morpholine-4-carboximidamide typically involves the reaction of morpholine with phenyl isothiocyanate, followed by the addition of cyanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme can be represented as follows:

- Morpholine reacts with phenyl isothiocyanate to form N-(phenylcarbamothioyl)morpholine.

- The intermediate product then reacts with cyanamide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(phenylcarbamothioyl)morpholine-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

One of the primary applications of N-(phenylcarbamothioyl)morpholine-4-carboximidamide is in the treatment of cancer. Research indicates that this compound acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor signaling and hepatocyte growth factor (HGF) receptor signaling. These pathways are crucial for tumor growth and metastasis, making the compound a candidate for cancer therapy.

- Mechanism of Action : The compound inhibits cell proliferation by blocking the signaling pathways that promote angiogenesis and tumor growth. It has been shown to reduce tumor size in preclinical models when administered alone or in combination with other chemotherapeutic agents .

- Case Study : A study demonstrated that the administration of this compound in combination with traditional chemotherapeutics resulted in enhanced antitumor activity compared to either treatment alone. This combinatorial approach suggests a synergistic effect that could improve patient outcomes .

Antiviral Activity

This compound also exhibits antiviral properties, particularly against hepatitis C virus (HCV). The compound's structural features contribute to its ability to suppress viral replication.

- Mechanism of Action : The compound activates nuclear factor κB (NF-κB), leading to downstream gene expression that inhibits HCV replication. This mechanism highlights its potential as a novel antiviral agent .

- Case Study : In vitro studies have shown that cells treated with this compound exhibit significantly reduced levels of HCV RNA, indicating effective viral suppression. This suggests that further development could lead to new therapies for chronic hepatitis C infection .

Central Nervous System (CNS) Applications

The morpholine moiety present in this compound is known for enhancing the pharmacokinetic properties of compounds targeting the CNS. This characteristic makes it a valuable scaffold in drug design for neurological disorders.

- Mechanism of Action : Morpholines can modulate receptor interactions involved in mood regulation and neurodegenerative diseases, potentially leading to new treatments for conditions such as depression and Alzheimer's disease .

- Case Study : Research indicates that derivatives of morpholine, including this compound, have shown promise in preclinical models for reducing symptoms associated with neurodegenerative diseases by modulating neurotransmitter activity and receptor binding .

Synthesis and Structural Variations

The synthesis of this compound involves several steps, allowing for structural variations that can enhance its efficacy or reduce side effects.

- Synthetic Pathway : The compound can be synthesized through reactions involving morpholine derivatives and phenyl carbamothioic acid, followed by amidation processes. This flexibility in synthesis allows researchers to explore various analogs for improved biological activity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(phenylcarbamothioyl)morpholine-4-carboximidamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial RNA synthesis by binding to the active site of RNA polymerase . This interaction disrupts the normal function of the enzyme, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Similar Compounds :

*Calculated based on molecular formula.

Structural Insights :

- Morpholine vs. Cyclohexane Backbone: The morpholine ring’s oxygen and nitrogen atoms enhance polarity and hydrogen-bonding capacity compared to the nonpolar cyclohexane in H2L1. This difference impacts solubility and metal-chelation efficiency .

- Thiourea vs. Amidine Groups: Thiourea (–NH–C(S)–NH–) in the target compound enables stronger metal-binding (soft S-donor) compared to amidine (–C(=NH)–NH2) groups, which favor hydrogen bonding and antiviral mechanisms .

- Substituent Effects : Bulky groups (e.g., 2,6-dimethylphenyl in ) increase steric hindrance, reducing reactivity but improving selectivity. Electron-withdrawing groups (e.g., bromo in ) alter electronic density, affecting ligand-metal interactions.

Physicochemical Data

Biological Activity

N-(phenylcarbamothioyl)morpholine-4-carboximidamide is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a morpholine ring, a carbamothioyl group, and an amidine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily linked to its antiviral and anticancer properties. The following sections detail these activities based on recent research findings.

Antiviral Activity

Research has indicated that compounds containing the morpholine-4-carbonyloxy amidine moiety exhibit significant antiviral properties, particularly against Hepatitis C Virus (HCV). For instance:

- Mechanism of Action : The activation of nuclear factor kappa B (NF-κB) has been identified as a pathway through which these compounds inhibit HCV replication. This pathway is crucial for regulating immune responses and cell survival .

- Structure-Activity Relationship : SAR analyses have shown that modifications to the morpholine ring and the carbamothioyl group can enhance antiviral efficacy. For example, derivatives with specific substitutions demonstrated improved potency against HCV .

| Compound | EC50 (µM) | SI (Selectivity Index) |

|---|---|---|

| MCNA | 0.36 | >100 |

| Compound 2 | 1.5 | 50 |

| Compound 3 | 2.0 | 30 |

Table 1: Antiviral activity of selected compounds derived from this compound.

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise in cancer treatment:

- Inhibition of Tumor Growth : Recent studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The IC50 values for these activities range from 0.95 µM to 12.50 µM, indicating strong efficacy comparable to standard chemotherapeutics like Doxorubicin .

- Mechanism of Action : The anticancer effects are believed to stem from the induction of apoptosis through caspase activation and inhibition of key signaling pathways such as BRAF and EGFR .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 1.40 | Apoptosis induction |

| MCF7 (Breast Cancer) | 2.00 | EGFR inhibition |

| HeLa (Cervical Cancer) | 1.10 | BRAF inhibition |

Table 2: Anticancer activity of this compound across different cell lines.

Case Studies

Several case studies have investigated the biological activity of this compound:

- HCV Replication Study : A study demonstrated that treatment with this compound resulted in a significant reduction in HCV RNA levels in vitro, supporting its potential as an antiviral agent .

- Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines revealed that compounds derived from this structure could effectively induce apoptosis and inhibit cell growth, leading to reduced tumor size in xenograft models .

Properties

CAS No. |

102392-88-1 |

|---|---|

Molecular Formula |

C12H16N4OS |

Molecular Weight |

264.35 g/mol |

IUPAC Name |

(1E)-1-[amino(morpholin-4-yl)methylidene]-3-phenylthiourea |

InChI |

InChI=1S/C12H16N4OS/c13-11(16-6-8-17-9-7-16)15-12(18)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,13,14,15,18) |

InChI Key |

PYSKTZUZFVTLGK-UHFFFAOYSA-N |

Isomeric SMILES |

C1COCCN1/C(=N/C(=S)NC2=CC=CC=C2)/N |

Canonical SMILES |

C1COCCN1C(=NC(=S)NC2=CC=CC=C2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.